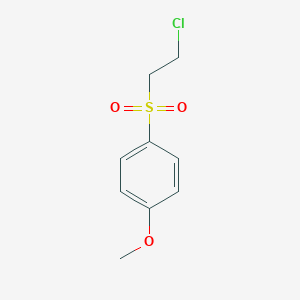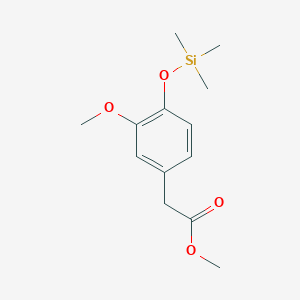
Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMK-777 is a chemical compound known for its antiallergic properties. It functions as a leukotriene biosynthesis inhibitor, which means it interferes with the production of leukotrienes, compounds involved in inflammatory and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMK-777 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of TMK-777 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
TMK-777 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
TMK-777 has several scientific research applications, including:
Chemistry: Used as a model compound to study leukotriene biosynthesis inhibition.
Biology: Investigated for its effects on inflammatory pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for allergic and inflammatory conditions.
Industry: Potential applications in the development of antiallergic drugs and treatments
Mechanism of Action
TMK-777 exerts its effects by inhibiting the biosynthesis of leukotrienes, which are lipid compounds that play a key role in inflammation and allergic reactions. The compound targets specific enzymes involved in the leukotriene synthesis pathway, thereby reducing the production of these inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
MK-677: Known for its growth hormone-releasing properties.
Levocabastine: An antihistaminic compound with antiallergic properties.
Glyvenol: A plurivalent substance with antiallergic and anti-inflammatory properties
Uniqueness of TMK-777
TMK-777 is unique in its specific inhibition of leukotriene biosynthesis, which sets it apart from other antiallergic compounds that may target different pathways or receptors. This specificity makes TMK-777 a valuable tool for studying leukotriene-related processes and developing targeted therapies .
Properties
CAS No. |
16238-43-0 |
|---|---|
Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3 |
InChI Key |
SHEQKUOGXMANDG-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
Canonical SMILES |
CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |
Synonyms |
Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















